molecular formula C9H13F3N2O3 B2884162 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate CAS No. 877964-01-7

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate

Cat. No.: B2884162
CAS No.: 877964-01-7
M. Wt: 254.209
InChI Key: BPUKYYPEIJKNEV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate is a fluorinated compound that belongs to the class of piperidines. It is characterized by the presence of a trifluoroethyl group, a carbamoyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate typically involves the reaction of 4-carbamoylpiperidine-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests potential interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl methacrylate: A fluorinated monomer used in polymer synthesis.

    2,2,2-Trifluoroethyl acetate: A fluorinated ester used as a solvent and intermediate.

    2,2,2-Trifluoroethylamine: A fluorinated amine used in organic synthesis.

Uniqueness

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate is unique due to its combination of a trifluoroethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

2,2,2-trifluoroethyl 4-carbamoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O3/c10-9(11,12)5-17-8(16)14-3-1-6(2-4-14)7(13)15/h6H,1-5H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKYYPEIJKNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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